molecular formula C7H11ClN2O2S B1320229 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1006453-67-3

3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1320229
M. Wt: 222.69 g/mol
InChI Key: MHMMJWSVCOHMGK-UHFFFAOYSA-N
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Description

3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides, which are typically used as intermediates in the synthesis of more complex organic molecules. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the properties and potential applications of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride.

Synthesis Analysis

The synthesis of related sulfonyl chloride compounds often involves the reaction of sulfonyl chlorides with various organic substrates. For instance, the synthesis of 4-sulfonyl-1H-pyrazoles is achieved through a Lewis base-catalyzed reaction involving a novel 1,3-sulfonyl shift from N-propargylic sulfonylhydrazone derivatives . Similarly, the synthesis of 4-amino-1H-pyrazoles with aryl and methoxymethyl substituents is performed through the sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride . These methods could potentially be adapted for the synthesis of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride.

Molecular Structure Analysis

Quantum mechanical calculations, such as Density Functional Theory (DFT), are often employed to explore the molecular structure and electronic properties of sulfonyl-containing compounds. For example, DFT calculations have been used to study the molecular structure, molecular electrostatic potential (MEP), and frontier molecular orbitals of a related compound, 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine . These computational techniques could be applied to 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride to predict its molecular geometry and reactivity.

Chemical Reactions Analysis

Sulfonyl chlorides are reactive intermediates that can participate in various chemical reactions. The papers describe several reactions involving sulfonyl chloride derivatives, such as the synthesis of bis(pyrazolones) using a recyclable sulfuric acid ester catalyst , and the synthesis of multisubstituted pyrazoles with sulfonyl group migrations . These reactions highlight the versatility of sulfonyl chlorides in organic synthesis, which could be relevant for the chemical reactions of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chloride derivatives can be inferred from spectroscopic investigations and computational studies. For instance, the vibrational frequencies and molecular electrostatic potential of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide have been obtained using DFT, providing insights into the molecule's reactivity . Similarly, the synthesis and characterization of new ionic liquids based on pyrazole derivatives demonstrate the potential applications of these compounds in catalysis . These studies suggest that 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride may also possess interesting physical and chemical properties that could be explored for various applications.

Scientific Research Applications

Catalysis in Organic Synthesis

  • A novel ionic liquid, 1-sulfopyridinium chloride, was synthesized and characterized. It was used as an efficient and reusable catalyst for the synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through a tandem Knoevenagel–Michael reaction involving 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and various aldehydes (Moosavi-Zare et al., 2013).

Synthesis of Novel Compounds

  • Research focused on the sulfonylation of 4-amino-1H-pyrazoles with p-toluenesulfonyl chloride, leading to the formation of new compounds like 3-methyl-5-naphthyl-4-tosylamino-1H-pyrazole. These structures were verified using various spectroscopic methods (Povarov et al., 2017).

Antimicrobial Activity Studies

  • A study synthesized new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, exploring their potential antimicrobial activities. Various derivatives were created and tested for their efficacy (El‐Emary et al., 2002).

Method Development in Medicinal Chemistry

  • A sulfur-functionalized aminoacrolein derivative was utilized for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This study highlights a parallel medicinal chemistry approach to synthesize pyrazole-4-sulfonamides (Tucker et al., 2015).

Structural and Computational Chemistry

  • A pyrazolo[3,4-b]pyridin-3-ol derivative was synthesized, and its molecular structure was analyzed using X-ray diffraction and density functional theory calculations. The study provides insights into the molecular behavior and properties of such compounds (Shen et al., 2014).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful. The hazard statements associated with it are H314 and H335, which mean it causes severe skin burns and eye damage, and may cause respiratory irritation, respectively .

properties

IUPAC Name

3-methyl-1-propylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2S/c1-3-4-10-5-7(6(2)9-10)13(8,11)12/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMMJWSVCOHMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599117
Record name 3-Methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride

CAS RN

1006453-67-3
Record name 3-Methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
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